molecular formula C11H12O3 B13872204 6-Ethyl-7-hydroxychroman-2-one

6-Ethyl-7-hydroxychroman-2-one

Cat. No.: B13872204
M. Wt: 192.21 g/mol
InChI Key: RFABWMQMLCRBET-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants, fungi, and bacteria. They have been widely studied for their potential therapeutic properties, including anticoagulant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-6-ethyl-3,4-dihydrochromen-2-one-quinone, while reduction of the carbonyl group can produce 6-ethyl-7-hydroxy-3,4-dihydrochroman .

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, which contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3

InChI Key

RFABWMQMLCRBET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)CCC(=O)O2)O

Origin of Product

United States

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